molecular formula C14H16N2O2 B8707036 Ethyl 4-(1,8-naphthyridin-2-yl)butanoate

Ethyl 4-(1,8-naphthyridin-2-yl)butanoate

Cat. No. B8707036
M. Wt: 244.29 g/mol
InChI Key: LBKRGPWRBHUMBR-UHFFFAOYSA-N
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Patent
US06846833B2

Procedure details

A solution consisting of 2-aminonicotinaldehyde (0.7 g; 5.8 mmol), ethyl 5-oxohexanoate (1.83 g; 11.6 mmol; 1.85 ml), L-proline (0.166 g; 1.45 mmol) and 50 ml of EtOH is heated at 90° C., with stirring, for 6 hours. The reaction mixture is then concentrated and the residue is purified by chromatography on silica gel (eluant: EtOAc) to yield the title product in the form of a beige solid.
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
1.85 mL
Type
reactant
Reaction Step Two
Quantity
0.166 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=O.O=[C:11]([CH3:20])[CH2:12][CH2:13][CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16].N1CCC[C@H]1C(O)=O>CCO>[N:1]1[C:2]2[C:3](=[CH:6][CH:7]=[CH:8][N:9]=2)[CH:4]=[CH:20][C:11]=1[CH2:12][CH2:13][CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16]

Inputs

Step One
Name
Quantity
0.7 g
Type
reactant
Smiles
NC1=C(C=O)C=CC=N1
Step Two
Name
Quantity
1.85 mL
Type
reactant
Smiles
O=C(CCCC(=O)OCC)C
Step Three
Name
Quantity
0.166 g
Type
reactant
Smiles
N1[C@H](C(=O)O)CCC1
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
with stirring, for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is then concentrated
CUSTOM
Type
CUSTOM
Details
the residue is purified by chromatography on silica gel (eluant: EtOAc)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
N1=C(C=CC2=CC=CN=C12)CCCC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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